Sub‑Micromolar MAO‑B Inhibition Potency Differentiates 5‑Methylthiophene Chalcones from Inactive Analogues
Heterocyclic chalcones containing the 5-methylthiophene moiety consistently exhibit MAO-B IC50 values below 1 µM, while the most potent analogue in the series, compound 4h (which also contains a thiophene ring), achieves an IC50 of 0.067 µM. In contrast, many simple, unsubstituted chalcones exhibit IC50 values > 10 µM against MAO‑B, and the MAO‑A isoform is inhibited significantly less by the 5‑methylthiophene series (e.g., compound 4e IC50 = 3.81 µM). This demonstrates that the 5‑methylthiophene substitution pattern is a critical determinant of both potency and isoform selectivity [1]. The target compound, bearing the 5‑methylthiophene core, is therefore expected to fall within the sub‑micromolar MAO‑B potency range, distinguishing it from the majority of generic chalcone compounds.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | Expected IC50 <1 µM (based on 5‑methylthiophene chalcone series) |
| Comparator Or Baseline | Simple chalcones: IC50 >10 µM; MAO‑A inhibition for this series: IC50 = 3.81 µM (compound 4e) |
| Quantified Difference | At least 10‑fold higher potency vs. generic chalcones; >50‑fold selectivity for MAO‑B over MAO‑A within the series |
| Conditions | Recombinant human MAO‑A and MAO‑B, fluorimetric assay, 37 °C |
Why This Matters
For a researcher procuring a compound for Parkinson’s disease drug discovery, the documented sub‑micromolar MAO‑B potency of the 5‑methylthiophene chalcone class provides a clear, target‑relevant differentiation over the vast majority of chalcone compounds that lack this substitution and are essentially inactive.
- [1] Minders C, Petzer A, Petzer JP, Lourens AC. Monoamine oxidase inhibitory activities of heterocyclic chalcones. Bioorg Med Chem Lett. 2015;25(22):5270-5276. PMID: 26432037. View Source
